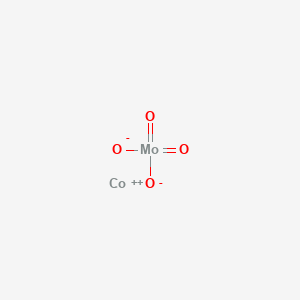

Cobalt molybdate

Cat. No. B081206

Key on ui cas rn:

13762-14-6

M. Wt: 218.9 g/mol

InChI Key: KYYSIVCCYWZZLR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04277623

Procedure details

This is an inventive run illustrating the current invention. To a 1 gallon 316 stainless steel autoclave equipped with a stirrer, internal cooling coils, overhead condenser, back pressure regulator and air addition tube was charged 2 grams of cobalt molybdate on alumina catalyst (HDS-2), 10 grams solid sodium hydroxide pellets, 250 milliliters (198 grams) methyl alcohol, and 500 milliliters (403 grams, 4.97 moles) of 2-methyl-2-propanethiol (tertiary-butyl mercaptan). After closing the reactor, the agitator was started and the system pressured to 300 psig (2.068 MPa) with air at about 25° C. (77° F.). An air flow was then started through the reaction mixture (e.g. below the liquid surface) at such a rate that a minimum amount of alcohol and mercaptan were carried overhead through the condensor (2.5 cubic feet/hr.). The reactor temperature was allowed to rise to about 54°-60° C. (130°-140° F.) due to the heat generated by the reaction. This temperature was then maintained by the addition of cooling water through the coils. After 4 hrs., the reaction mixture was cooled to about 25° C. vented and transferred to a separatory funnel. Two liquid phases formed. Each of these phases was analyzed by GLC using a 12 ft. column packed with 10% SE 30 silicon rubber on 60-80 mesh Chromosorb P that had been previously mineral acid washed and dried. The top phase (212grams) contained 94.3 wt. % methyl alcohol, 0.2 wt. % 2-methyl-2-propanethiol, 5.0 wt. % di-tert-butyl disulfide, and 0.5 wt. % heavies. The bottom phase (395 grams) contained 9.3 wt. % methyl alcohol, a trace of 2-methyl-2-propanethiol, 90.6 wt. % di-tert-butyl disulfide and1.1 wt. % heavies. Based on these analyses there was obtained a 99 wt. % conversion of 2-methyl-2-propanethiol with an 85 wt. % selectivity of di-tert-butyl disulfide. The top phase was stripped at atmospheric pressure to 81° C. (187° F.) head temperature, 115° C. (239° F.) kettle temperature to remove the alcohol and the kettle product combined with the bottom phase and fractionated at 100 mm vacuum. An 84 wt. % distilled yield of di-tert-butyl disulfide was obtained distilling mostly at 125° C. (257° F.)/100 mm.

[Compound]

Name

solid

Quantity

10 g

Type

reactant

Reaction Step Two

[Compound]

Name

316

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

mercaptan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].CO.[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].O=[Si]=O>[O-][Mo]([O-])(=O)=O.[Co+2].O>[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].[C:6]([S:9][S:9][C:6]([CH3:8])([CH3:7])[CH3:5])([CH3:8])([CH3:7])[CH3:5] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[Si]=O

|

Step Two

[Compound]

|

Name

|

solid

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)S

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-][Mo](=O)(=O)[O-].[Co+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

316

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

mercaptan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

internal cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

coils, overhead condenser, back pressure regulator and air addition tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pressured to 300 psig (2.068 MPa) with air at about 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(77° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to about 54°-60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(130°-140° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

generated by the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two liquid phases formed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)S

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)SSC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04277623

Procedure details

This is an inventive run illustrating the current invention. To a 1 gallon 316 stainless steel autoclave equipped with a stirrer, internal cooling coils, overhead condenser, back pressure regulator and air addition tube was charged 2 grams of cobalt molybdate on alumina catalyst (HDS-2), 10 grams solid sodium hydroxide pellets, 250 milliliters (198 grams) methyl alcohol, and 500 milliliters (403 grams, 4.97 moles) of 2-methyl-2-propanethiol (tertiary-butyl mercaptan). After closing the reactor, the agitator was started and the system pressured to 300 psig (2.068 MPa) with air at about 25° C. (77° F.). An air flow was then started through the reaction mixture (e.g. below the liquid surface) at such a rate that a minimum amount of alcohol and mercaptan were carried overhead through the condensor (2.5 cubic feet/hr.). The reactor temperature was allowed to rise to about 54°-60° C. (130°-140° F.) due to the heat generated by the reaction. This temperature was then maintained by the addition of cooling water through the coils. After 4 hrs., the reaction mixture was cooled to about 25° C. vented and transferred to a separatory funnel. Two liquid phases formed. Each of these phases was analyzed by GLC using a 12 ft. column packed with 10% SE 30 silicon rubber on 60-80 mesh Chromosorb P that had been previously mineral acid washed and dried. The top phase (212grams) contained 94.3 wt. % methyl alcohol, 0.2 wt. % 2-methyl-2-propanethiol, 5.0 wt. % di-tert-butyl disulfide, and 0.5 wt. % heavies. The bottom phase (395 grams) contained 9.3 wt. % methyl alcohol, a trace of 2-methyl-2-propanethiol, 90.6 wt. % di-tert-butyl disulfide and1.1 wt. % heavies. Based on these analyses there was obtained a 99 wt. % conversion of 2-methyl-2-propanethiol with an 85 wt. % selectivity of di-tert-butyl disulfide. The top phase was stripped at atmospheric pressure to 81° C. (187° F.) head temperature, 115° C. (239° F.) kettle temperature to remove the alcohol and the kettle product combined with the bottom phase and fractionated at 100 mm vacuum. An 84 wt. % distilled yield of di-tert-butyl disulfide was obtained distilling mostly at 125° C. (257° F.)/100 mm.

[Compound]

Name

solid

Quantity

10 g

Type

reactant

Reaction Step Two

[Compound]

Name

316

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

mercaptan

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].CO.[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].O=[Si]=O>[O-][Mo]([O-])(=O)=O.[Co+2].O>[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].[C:6]([S:9][S:9][C:6]([CH3:8])([CH3:7])[CH3:5])([CH3:8])([CH3:7])[CH3:5] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[Si]=O

|

Step Two

[Compound]

|

Name

|

solid

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)S

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-][Mo](=O)(=O)[O-].[Co+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

316

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

mercaptan

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

internal cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

coils, overhead condenser, back pressure regulator and air addition tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pressured to 300 psig (2.068 MPa) with air at about 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(77° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to about 54°-60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(130°-140° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

generated by the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two liquid phases formed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)S

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)SSC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |